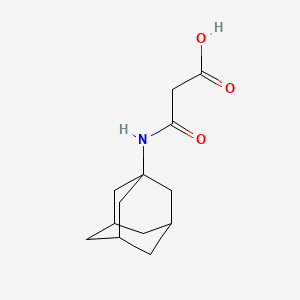

3-(1-Adamantylamino)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of adamantylamino derivatives involves the reaction of adamantyl cation formed from 1-adamantanol with respective heterocycles. This process can be induced by refluxing in trifluoroacetic acid or microwave irradiation. Such synthesis methods lead to the production of various biologically active adamantylated compounds, with 2-adamantylamino-6-methylpyridine and 2-adamantylamino-4-methylpyrimidine being notably active (Mauri et al., 2001).

Molecular Structure Analysis

Molecular recognition studies demonstrate the versatility of adamantane derivatives in assembling one-dimensional motifs. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows remarkable adaptability, generating infinite zig-zag ribbons and chains with various assembling partners (Karle et al., 1997).

Chemical Reactions and Properties

Adamantylated compounds can undergo various chemical reactions, such as the sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes, leading to the formation of diverse derivatives (Agafontsev & Tkachev, 2006). These reactions showcase the chemical versatility and potential reactivity of adamantyl derivatives.

Physical Properties Analysis

The physical properties of adamantyl derivatives are influenced by their molecular structure and synthesis methods. For example, the adamantylation and tert-butylation of pyrene, resulting in compounds with fluorescent properties, highlight the impact of chemical modification on physical characteristics (Wrona-Piotrowicz et al., 2020).

Chemical Properties Analysis

The chemical properties of adamantyl derivatives are characterized by their reactions and the resulting compounds' biological activity. The synthesis of adamantylated pyrimidines and their evaluation for anticancer and antimicrobial properties exemplify the chemical and biological significance of these compounds (Orzeszko et al., 2004).

Scientific Research Applications

-

Synthesis of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization in various applications .

-

Functionalization of Diamondoids

- Field : Organic Chemistry

- Application : The functionalization of diamondoids, which are cage hydrocarbon molecules that are superimposable on the diamond lattice, has high potential in fields such as organocatalysis, polymers, molecular electronics and mechanics .

- Methods : Diamondoid halides and diamondoid alcohols are first rank precursors for amino and phosphine-substituted diamondoids .

- Results : The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(1-adamantylamino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYJFAYYUEIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354324 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantylamino)-3-oxopropanoic acid | |

CAS RN |

156210-17-2 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)